molecular formula C18H24N4OS B14457093 Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- CAS No. 73791-35-2

Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)-

Cat. No.: B14457093
CAS No.: 73791-35-2
M. Wt: 344.5 g/mol
InChI Key: JQOSKVFDHUGGFQ-UHFFFAOYSA-N
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Description

Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is a derivative of antipyrine, a compound known for its analgesic and antipyretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- typically involves the reaction of antipyrine with 4-methylpiperidine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reacting antipyrine with 4-methylpiperidine: This step forms an intermediate compound.

    Introducing thiophosgene: This reagent reacts with the intermediate to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- involves its interaction with specific molecular targets in the body. It is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is unique due to its specific structural modifications, which may confer distinct properties compared to other antipyrine derivatives

Properties

CAS No.

73791-35-2

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-carbothioamide

InChI

InChI=1S/C18H24N4OS/c1-13-9-11-21(12-10-13)18(24)19-16-14(2)20(3)22(17(16)23)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,19,24)

InChI Key

JQOSKVFDHUGGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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